molecular formula C19H22N4O3 B1662264 ICI 89406 CAS No. 53671-71-9

ICI 89406

Cat. No.: B1662264
CAS No.: 53671-71-9
M. Wt: 354.4 g/mol
InChI Key: HTLWRKRZKFAAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICI-89406 is a synthetic organic compound known for its selective antagonistic activity on the β1 adrenergic receptor.

Preparation Methods

The synthesis of ICI-89406 involves multiple steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 2-cyanophenol with epichlorohydrin to form 3-(2-cyanophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 2-aminoethylamine to produce 1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.

Chemical Reactions Analysis

ICI-89406 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

ICI-89406 exerts its effects by selectively binding to the β1 adrenergic receptor, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and myocardial contractility, making it useful in managing conditions like hypertension and angina . The molecular targets include the β1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade.

Comparison with Similar Compounds

ICI-89406 is unique due to its high selectivity for the β1 adrenergic receptor compared to other β-blockers. Similar compounds include:

ICI-89406 stands out due to its specific binding affinity and potential for use in PET imaging, which is not a common feature among other β-blockers.

Properties

IUPAC Name

1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLWRKRZKFAAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968444
Record name N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53671-71-9
Record name ICI 89406
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053671719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-89406
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C027IY98WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICI 89406
Reactant of Route 2
Reactant of Route 2
ICI 89406
Reactant of Route 3
Reactant of Route 3
ICI 89406
Reactant of Route 4
Reactant of Route 4
ICI 89406
Reactant of Route 5
Reactant of Route 5
ICI 89406
Reactant of Route 6
Reactant of Route 6
ICI 89406

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.